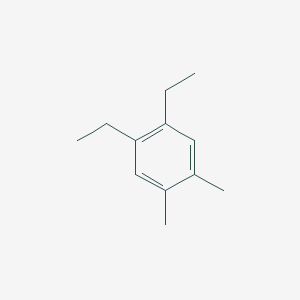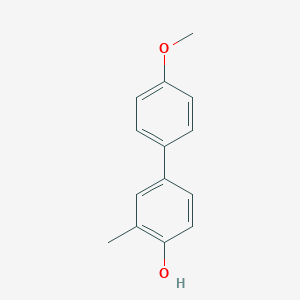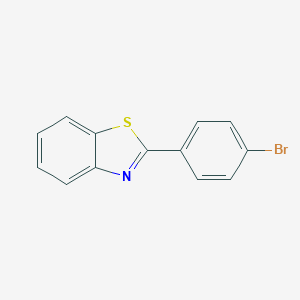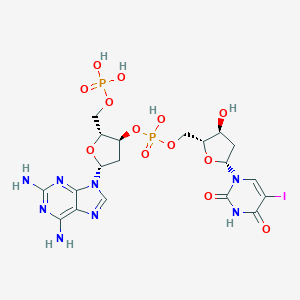![molecular formula C8H16N2 B034414 9-Methyl-3,9-diazabicyclo[4.2.1]nonane CAS No. 102547-84-2](/img/structure/B34414.png)
9-Methyl-3,9-diazabicyclo[4.2.1]nonane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of diazabicyclo[4.2.1]nonane derivatives involves complex reactions and methodologies. Nikit-skaya et al. (1970) described transformations leading to the synthesis of related 3,9-diazabicyclo[3.3.1]nonane compounds through reduction and debenzylation steps, showcasing the intricacies involved in manipulating this bicyclic structure (Nikit-skaya & Yakhontov, 1970).
Molecular Structure Analysis
The molecular structure of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane derivatives has been explored through spectroscopic methods and X-ray diffraction. Fernández et al. (1992) conducted a structural and conformational study on amides derived from diazabicyclo[3.3.1]nonane, providing insight into the conformational preferences of these molecules in solution and the solid state (Fernández et al., 1992).
Chemical Reactions and Properties
The chemical reactivity of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane encompasses a range of transformations and interactions. Ermakov & Sheinker (1981) studied the mass spectra of substituted diazabicyclo nonanes, revealing insights into the fragmentation patterns and charge distribution, which are crucial for understanding the chemical behavior of these compounds (Ermakov & Sheinker, 1981).
Wissenschaftliche Forschungsanwendungen
Application
9-Methyl-3,9-diazabicyclo[4.2.1]nonane is used in the synthesis of various organic compounds .
Method of Application
The compound is typically used as a reagent in chemical reactions .
Results
The specific outcomes of these reactions would depend on the other reagents and conditions used .
Medicinal Chemistry
Application
Some diazabicyclo[4.2.1]nonane derivatives, which could potentially include 9-Methyl-3,9-diazabicyclo[4.2.1]nonane, have been found to possess biological activity .
Method of Application
These compounds are typically synthesized in the lab and then tested for biological activity using various assays .
Results
Organic Chemistry
Application
9-Methyl-3,9-diazabicyclo[4.2.1]nonane is used in the synthesis of various organic compounds .
Method of Application
The compound is typically used as a reagent in chemical reactions .
Results
The specific outcomes of these reactions would depend on the other reagents and conditions used .
Medicinal Chemistry
Application
Some diazabicyclo[4.2.1]nonane derivatives, which could potentially include 9-Methyl-3,9-diazabicyclo[4.2.1]nonane, have been found to possess biological activity .
Method of Application
These compounds are typically synthesized in the lab and then tested for biological activity using various assays .
Results
These compounds have been demonstrated as potential dual orexin receptor antagonists, delta opioid agonists, serotonin reuptake inhibitors, dopamine transporter inhibitors, antibacterial agents, and antitumor antibiotics .
Synthesis of Organic Compounds
Application
9-Methyl-3,9-diazabicyclo[4.2.1]nonane is used in the synthesis of various organic compounds .
Method of Application
The compound is typically used as a reagent in chemical reactions .
Results
The specific outcomes of these reactions would depend on the other reagents and conditions used .
Biological Activity
Application
Some diazabicyclo[4.2.1]nonane derivatives, which could potentially include 9-Methyl-3,9-diazabicyclo[4.2.1]nonane, have been found to possess biological activity .
Method of Application
These compounds are typically synthesized in the lab and then tested for biological activity using various assays .
Results
These compounds have been demonstrated as potential dual orexin receptor antagonists, delta opioid agonists, serotonin reuptake inhibitors, dopamine transporter inhibitors, antibacterial agents, and antitumor antibiotics .
Anticancer Chemotherapeutics
Application
The bicyclo [3.3.1]nonane moiety, which is similar to the structure of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane, is predominant in most biologically active natural products .
Method of Application
These compounds are typically synthesized in the lab and then tested for biological activity using various assays .
Results
Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
[3+2] Cycloaddition-based Synthesis
Application
9-Methyl-3,9-diazabicyclo[4.2.1]nonane can be synthesized through a [3+2] cycloaddition-based one-pot synthesis .
Method of Application
The specific method of application would depend on the other reagents and conditions used .
Results
Safety And Hazards
The safety information for 9-Methyl-3,9-diazabicyclo[4.2.1]nonane includes several hazard statements: H227, H314, H335 . Precautionary statements include P210, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, P501 . The signal word is “Danger” and the pictograms are GHS05, GHS07 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-methyl-3,9-diazabicyclo[4.2.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-7-2-3-8(10)6-9-5-4-7/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCDIJJTFDJACX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553545 | |
| Record name | 9-Methyl-3,9-diazabicyclo[4.2.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyl-3,9-diazabicyclo[4.2.1]nonane | |
CAS RN |
102547-84-2 | |
| Record name | 9-Methyl-3,9-diazabicyclo[4.2.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-methyl-3,9-diazabicyclo[4.2.1]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

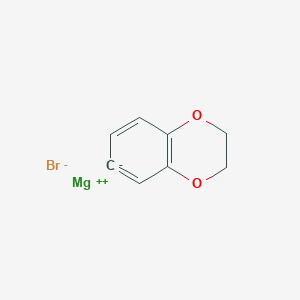
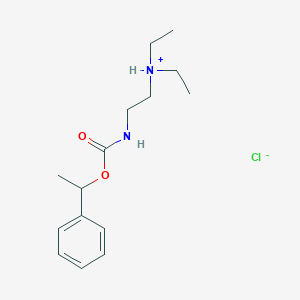
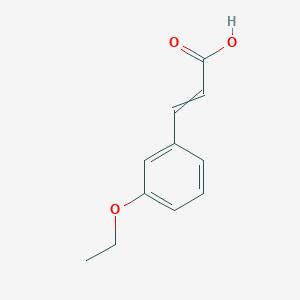

![octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B34340.png)
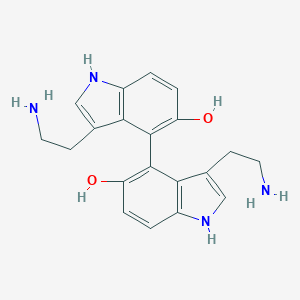
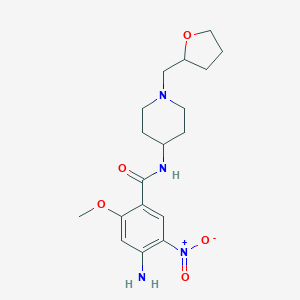
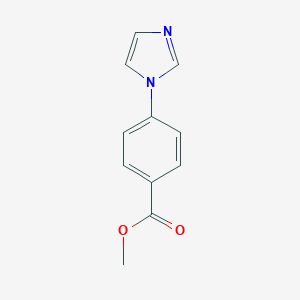
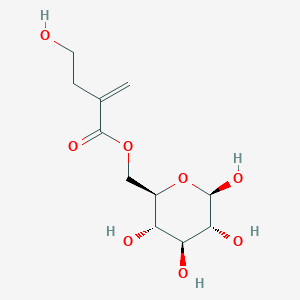
![5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B34353.png)
